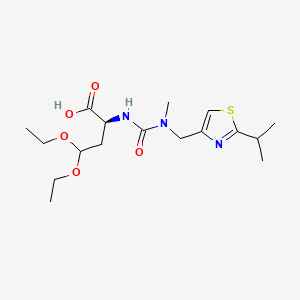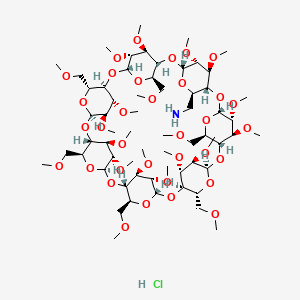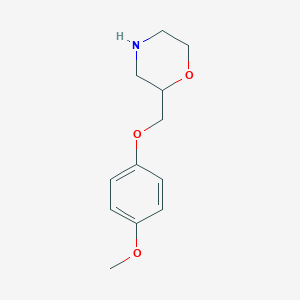![molecular formula C20H20ClNO5 B13851080 5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate is a complex organic compound with a molecular formula of C20H22ClNO5 and a molecular weight of 391.85 g/mol . This compound is known for its role as an impurity in the synthesis of Amlodipine, a widely used calcium channel blocker .
Preparation Methods
The synthesis of 5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate involves several steps. The synthetic route typically includes the following steps:
Formation of the oxazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction using a chlorinated aromatic compound.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester.
Chemical Reactions Analysis
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Amlodipine impurities.
Biology: Its role as an impurity in Amlodipine synthesis makes it relevant in studies related to drug purity and safety.
Industry: It is used in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate is not well-studied, as it is primarily an impurity. its structural similarity to Amlodipine suggests that it may interact with calcium channels, although this has not been confirmed .
Comparison with Similar Compounds
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate can be compared with other similar compounds such as:
Amlodipine: The parent compound, which is a calcium channel blocker used to treat hypertension and angina.
Propofol EP Impurity D: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and its role as an impurity in Amlodipine synthesis .
Properties
Molecular Formula |
C20H20ClNO5 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-1,4-benzoxazine-5,7-dicarboxylate |
InChI |
InChI=1S/C20H20ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,22H,4,9-10H2,1-3H3 |
InChI Key |
PRNSDMBRXFHJGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C2=C1NCCO2)C)C(=O)OC)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



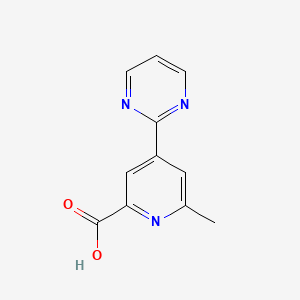
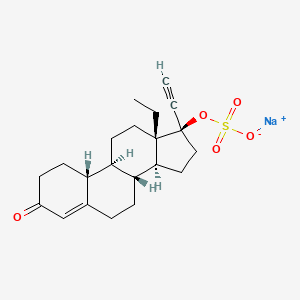
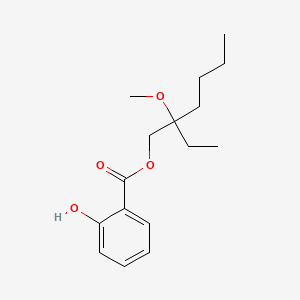
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
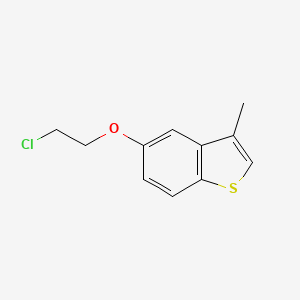
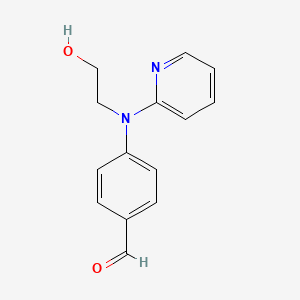
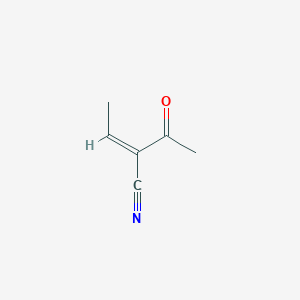

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
